CaMKP Inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium/calmodulin-dependent protein kinase phosphatase (CaMKP, encoded by PPM1F) is a serine/threonine phosphatase that dephosphorylates and inactivates multifunctional Ca²⁺/calmodulin-dependent kinases (CaMKs), including CaMKII, a key regulator of cardiac hypertrophy, transcription, and apoptosis . CaMKP exhibits Mn²⁺-dependent activity and is insensitive to classic phosphatase inhibitors like okadaic acid . Its nuclear isoform, CaMKP-N (PPM1E), shares enzymatic similarities but differs in subcellular localization and inhibitor sensitivity . Studies highlight CaMKP's gender-specific regulatory role in pressure-overloaded hearts: in male mice, CaMKP suppresses CaMKII-mediated MEF2 activation, reducing pathological gene expression, while females exhibit higher nuclear CaMKII activity and stronger MEF2-driven hypertrophy .

Preparation Methods

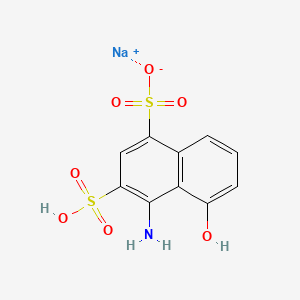

Synthetic Routes and Reaction Conditions: The synthesis of CaMKP inhibitors typically involves the formation of an amino-naphthol sulfonic acid structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of CaMKP inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: CaMKP inhibitors primarily undergo substitution reactions due to the presence of reactive sulfonic acid and amino groups. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as sodium hydroxide or other bases to facilitate the substitution of functional groups.

Oxidation and Reduction Reactions: These inhibitors can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the amino-naphthol sulfonic acid structure, which retain the inhibitory activity against calcium/calmodulin-dependent protein kinase phosphatase .

Scientific Research Applications

CaMKP inhibitors have a wide range of applications in scientific research:

Mechanism of Action

CaMKP inhibitors exert their effects by competitively binding to the active site of calcium/calmodulin-dependent protein kinase phosphatase, thereby preventing the dephosphorylation of target proteins. This inhibition disrupts the signaling pathways regulated by calcium/calmodulin-dependent protein kinases, leading to altered cellular responses .

Comparison with Similar Compounds

CaMKP inhibitors are compared with other phosphatase and kinase modulators based on selectivity, mechanism, and biological impact. Key findings are summarized in Table 1 and Table 2 .

Table 1: Key CaMKP Inhibitors and Their Properties

Table 2: Comparison with CAMKK and CaMKII Inhibitors

Key Insights

Mechanistic Diversity: CaMKP inhibitors (e.g., CSB6B, ANDS) directly target phosphatase activity, while CAMKK/CaMKII inhibitors (e.g., STO-609, KN-93) block upstream kinases.

Gender-Specific Efficacy :

- In male mice, CaMKP upregulation post-TAC reduces nuclear CaMKII activity, limiting MEF2-driven hypertrophy. In females, CaMKP-N remains cytoplasmic, allowing active CaMKII to promote MEF2 signaling .

- Inhibitors like CSB6B may exacerbate or mitigate hypertrophy depending on gender-specific CaMKP localization.

Therapeutic Implications: CaMKP inhibitors could attenuate pathological remodeling in males but risk adverse effects in females due to unopposed CaMKII activity . CAMKK inhibitors (e.g., STO-609) offer upstream control of CaMKII activation but lack phosphatase specificity .

Structural and Functional Insights

- CaMKP vs. CaMKP-N :

- Inhibitor Binding :

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess CaMKP inhibitor specificity in cellular models?

- Use immunoprecipitation combined with phosphatase activity assays (e.g., 4-MUP or pNPP substrates) to isolate CaMKP from cell lysates and measure inhibition .

- Validate intracellular effects via Western blotting for downstream targets like phosphorylated CaMKI or HDAC4/5/7, which are regulated by CaMKP activity .

- Employ transwell migration assays in cancer cell lines (e.g., MDA-MB-231) to correlate CaMKP inhibition with reduced cell motility, ensuring structural analogs without inhibitory activity (e.g., naphthionic acid) serve as negative controls .

Q. How can researchers confirm CaMKP expression and localization in cardiac tissue under pathological stress?

- Perform subcellular fractionation (nuclear vs. cytoplasmic) followed by Western blotting using markers like GAPDH (cytoplasmic) and Oct1 (nuclear) .

- Use RT-PCR to detect CaMKP transcripts in tissue samples (e.g., left ventricle of TAC mice) and validate protein levels via immunohistochemistry with isoform-specific antibodies .

- Quantify sex-specific differences using pressure-overload models (e.g., transverse aortic constriction) and compare CaMKP activity between male and female cohorts .

Q. What are the limitations of current CaMKP inhibitors like ANS and ANDS?

- ANS/ANDS exhibit insufficient specificity , potentially cross-reacting with other phosphatases. Mitigate this by including activity assays with structurally similar but inactive analogs (e.g., naphthionic acid) .

- Monitor cellular toxicity via MTT assays, as high concentrations (>30 µM) may induce off-target effects despite low cytotoxicity in some models .

Advanced Research Questions

Q. How do sex-specific differences in CaMKP expression influence cardiac hypertrophy outcomes?

- In male mice, TAC induces nuclear CaMKP upregulation , which associates with inactive CaMKII and reduced MEF2 transcription factor activity. In females, CaMKP remains cytoplasmic, permitting active phospho-CaMKII to drive pathological hypertrophy .

- Analyze fibrosis markers (e.g., Sirius Red staining) and fetal gene programs (BNP, α-SK actin) to link sex-specific CaMKP activity to differential fibrotic responses .

Q. What strategies can resolve contradictory data on CaMKP’s role in cancer metastasis?

- Standardize activity assays : Use immunoprecipitated CaMKP (not crude lysates) to avoid confounding phosphatases .

- Compare cell line-specific CaMKP activity (e.g., MDA-MB-231 vs. MCF-7) and correlate with migration/invasion assays under identical inhibitor concentrations .

- Address discrepancies by testing post-translational modifications (e.g., carbonylations induced by gallate esters) that irreversibly inhibit CaMKP .

Q. How can novel CaMKP inhibitors be optimized for higher specificity and lower toxicity?

- Modify gallate esters (e.g., ethyl/propyl gallate) to enhance binding to CaMKP’s active site while reducing radical-mediated carbonylations. Validate via crystallography and molecular docking .

- Screen for Mn²⁺/Cu²⁺-dependent inhibition , as metal ions enhance inhibitor-CaMKP interactions in vitro .

- Test low-toxicity derivatives in zebrafish or organoid models to assess bioavailability and off-target effects before murine studies .

Q. What methodologies elucidate CaMKP’s regulatory role in neuronal calcium signaling?

- Use live-cell imaging with calcium-sensitive dyes (e.g., Fura-2) in neurons to correlate CaMKP inhibition with altered Ca²⁺ oscillations and axonal growth .

- Combine RhoA/ROCK1 pathway inhibitors (e.g., Y-27632) with CaMKP blockers to dissect crosstalk in cytoskeletal remodeling .

- Apply CRISPR-Cas9 knockdown in primary neuronal cultures to isolate CaMKP’s effects on LIM kinase phosphorylation and actin dynamics .

Q. Methodological Notes

- Data Validation : Always include sham-operated controls in TAC models to distinguish pressure-overload effects from surgical artifacts .

- Statistical Power : For sex-specific studies, ensure cohort sizes ≥10 animals/group to account for biological variability .

- Reagent Transparency : Disclose antibody sources (e.g., anti-CaMKP C/N-terminal) and validate via peptide blocking in Western blots .

Properties

CAS No. |

52789-62-5 |

|---|---|

Molecular Formula |

C10H10NNaO8S2 |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |

InChI Key |

CSERVTGXEOFISN-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.